molecular formula C6H11ClO2S B1375882 Methyl 2-[(3-chloropropyl)sulfanyl]acetate CAS No. 62519-33-9

Methyl 2-[(3-chloropropyl)sulfanyl]acetate

Cat. No.: B1375882
CAS No.: 62519-33-9
M. Wt: 182.67 g/mol
InChI Key: ODDBQVMKNNAGNL-UHFFFAOYSA-N
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Description

“Methyl 2-[(3-chloropropyl)sulfanyl]acetate” is a chemical compound with the CAS number 62519-33-9 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H11ClO2S . The average mass is 182.668 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, and boiling point of “this compound” are mentioned in the resources, but specific values are not provided .

Scientific Research Applications

Synthesis and Pharmacological Applications

Methyl 2-[(3-chloropropyl)sulfanyl]acetate is utilized in the synthesis of various pharmacologically active compounds. For instance, it is involved in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which exhibit potential antibacterial activity against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014). This demonstrates its significance in developing new antibacterial agents.

Role in Flavor Chemistry

In the field of flavor chemistry, derivatives of this compound, like 2-sulfanyl-3-methylbutyl formate, have been identified in aged beers. These compounds contribute a typical ribes flavor and are important in understanding the flavor profiles of beverages (Tran et al., 2013).

In Organic Chemistry Research

This compound is also involved in various transformations and reactions in organic chemistry. For example, it is used in the formation of derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one, highlighting its role in synthesizing complex organic molecules (Nedolya et al., 2018).

Pharmaceutical Research

In pharmaceutical research, this compound is used in creating compounds with potential therapeutic benefits. For instance, its derivatives are investigated for their effects on the central nervous system in mice, indicating its relevance in developing new CNS-active drugs (Maliszewska-Guz et al., 2005).

Application in Polymer Science

The compound finds applications in polymer science as well. It is used in the living radical polymerization of vinyl acetate, demonstrating its usefulness in synthesizing polymers with controlled properties (Stenzel et al., 2003).

Antimicrobial and Cytotoxicity Studies

Additionally, its derivatives have been screened for in vitro antimicrobial activity and evaluated for cytotoxic effects, showing its potential in developing antimicrobial agents (Paul & Muthusubramanian, 2013).

Safety and Hazards

“Methyl 2-[(3-chloropropyl)sulfanyl]acetate” is advised for R&D use only and not for medicinal, household, or other uses . A safety data sheet mentions that it has acute toxicity when ingested .

Future Directions

“Methyl 2-[(3-chloropropyl)sulfanyl]acetate” is available for purchase for pharmaceutical testing , indicating its potential use in future research and development in the pharmaceutical industry.

Properties

IUPAC Name

methyl 2-(3-chloropropylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBQVMKNNAGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60807835
Record name Methyl [(3-chloropropyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60807835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62519-33-9
Record name Methyl [(3-chloropropyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60807835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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